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Compound of Interest

Compound Name: Razel-F

Cat. No.: B15184821 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on adjusting experimental designs to account for the

pharmacokinetic variability of Razel-F, a combination product of Rosuvastatin and Fenofibrate.

Frequently Asked Questions (FAQs)
Q1: What is Razel-F and what are its active components?

Razel-F is a combination medication used to manage dyslipidemia, a condition characterized

by abnormal levels of lipids in the blood.[1] It contains two active ingredients: Rosuvastatin and

Fenofibrate.[2] Rosuvastatin is a statin that lowers low-density lipoprotein (LDL) cholesterol,

while fenofibrate is a fibrate that primarily lowers triglycerides.[3][4]

Q2: What are the primary sources of pharmacokinetic variability observed with Razel-F?

The pharmacokinetic variability of Razel-F is a composite of the individual variabilities of

Rosuvastatin and Fenofibrate.

For Rosuvastatin, key sources of variability include:

Genetic Factors: Variations in genes encoding drug transporters (SLCO1B1 and ABCG2)

and metabolizing enzymes (CYP2C9) can significantly alter plasma concentrations.[3][5]
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Age and Gender: Elderly patients and females may exhibit higher plasma concentrations of

rosuvastatin.[3][6]

Renal Impairment: Reduced kidney function can lead to decreased clearance and higher

drug levels.[3][7]

Drug-Drug Interactions: Co-administration with drugs like cyclosporine, gemfibrozil, and

certain protease inhibitors can increase rosuvastatin exposure.[7][8]

For Fenofibrate, key sources of variability include:

Food Effect: The absorption of fenofibrate is significantly influenced by food. Administration

with meals, particularly high-fat meals, increases its absorption.[9]

Drug-Drug Interactions: Fenofibrate can interact with oral anticoagulants (like warfarin), other

statins, and cyclosporine.[2][10][11]

Hepatic and Renal Function: Impaired liver or kidney function can affect the metabolism and

excretion of fenofibrate.[7][10][11]

Q3: How should I adjust my experimental design to account for the genetic variability of

Rosuvastatin?

To account for the known genetic influences on rosuvastatin pharmacokinetics, consider the

following adjustments to your experimental design:

Genotyping: Genotype study subjects for key polymorphisms in SLCO1B1 (e.g., c.521T>C)

and ABCG2 (e.g., c.421C>A). This will allow for stratification of subjects into different

metabolizer/transporter phenotypes (e.g., poor, intermediate, extensive).[5]

Stratified Enrollment: Based on genotyping results, you can ensure a balanced

representation of different genetic profiles across your study arms.

Pharmacokinetic Sub-studies: Conduct detailed pharmacokinetic analysis on subgroups with

different genotypes to quantify the impact of these variations on drug exposure (AUC) and

peak concentration (Cmax).
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Q4: What is the impact of food on Fenofibrate pharmacokinetics and how can I control for it in

my studies?

Food, particularly high-fat meals, significantly increases the absorption of fenofibrate.[9] To

control for this variability in a clinical or pre-clinical setting:

Standardized Meals: Administer Razel-F under standardized meal conditions for all subjects.

The type and calorie content of the meal should be consistent.

Fasting vs. Fed States: If the objective is to assess the maximum food effect, conduct a two-

period crossover study where subjects receive the drug under both fasting and fed

conditions.

Clear Dosing Instructions: In clinical trials, provide clear instructions to participants regarding

food intake before and after drug administration.

Q5: How can I design a study to investigate potential drug-drug interactions with Razel-F?

A standard approach to studying drug-drug interactions (DDI) involves a crossover study

design.

Study Design: A two-period, two-sequence crossover design is often employed.

Period 1: Subjects receive either Razel-F alone or the interacting drug alone.

Washout Period: A sufficient time is allowed for the complete elimination of the drug from

the body.

Period 2: Subjects receive the combination of Razel-F and the interacting drug.

Pharmacokinetic Sampling: Intensive blood sampling should be performed after each

treatment to determine the pharmacokinetic parameters of both rosuvastatin and fenofibric

acid (the active metabolite of fenofibrate).

Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax) of rosuvastatin

and fenofibric acid when administered alone versus in combination with the interacting drug.
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Quantitative Data Summary
Table 1: Key Pharmacokinetic Parameters of Rosuvastatin

Parameter Value
Factors Influencing the
Parameter

Bioavailability ~20%[3][12] First-pass metabolism.[3]

Time to Peak (Tmax) 3-5 hours[8]

Food can delay Tmax but does

not affect the extent of

absorption.[12]

Protein Binding ~90%[12] Primarily to albumin.[12]

Metabolism
Minimally metabolized (~10%)

[5][12]
Primarily by CYP2C9.[3][12]

Elimination Half-life ~19 hours -

Excretion ~90% in feces[8] -

Table 2: Key Pharmacokinetic Parameters of Fenofibrate
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Parameter Value
Factors Influencing the
Parameter

Bioavailability Increased with food

Absorption is enhanced with

meals, especially high-fat

meals.[9]

Time to Peak (Tmax) 2-4 hours (fenofibric acid)
Food intake can delay Tmax.

[13]

Protein Binding >99% (fenofibric acid) Primarily to albumin.

Metabolism
Rapidly hydrolyzed to

fenofibric acid
-

Elimination Half-life ~20 hours (fenofibric acid) -

Excretion ~60% in urine, ~25% in feces
Primarily as fenofibric acid and

its glucuronide conjugate.
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Experimental Workflow for a Pharmacokinetic Study Accounting for Variability
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Caption: Workflow for a pharmacokinetic study designed to account for variability.
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Key Factors Influencing Razel-F Pharmacokinetic Variability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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